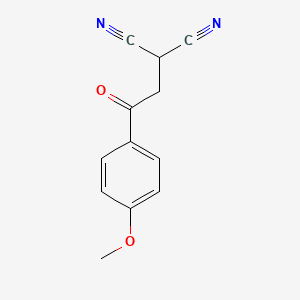

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile

Description

Structure and Synthesis: The compound 2-(2-oxo-2-(4-methoxyphenyl)ethyl)malononitrile (IUPAC name) is a malononitrile derivative featuring a 4-methoxyphenyl ketone group. It was unintentionally synthesized during attempts to prepare 2-amino-5-(4-methoxyphenyl)furan-3-carbonitrile via a K₂CO₃-mediated reaction between 3-iodo-1-(4-methoxyphenyl)propan-1-one and malononitrile in refluxing ethanol . The crystalline structure (monoclinic, space group P2₁/n) reveals weak intermolecular C–H···N and C–H···π interactions, contributing to its stability .

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)-2-oxoethyl]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12(15)6-9(7-13)8-14/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCORKKNFKREHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with malononitrile in the presence of a base such as sodium ethoxide or potassium ethoxide in ethanol . The reaction mixture is heated at around 40°C for 18 hours before the solvent is removed under reduced pressure. The crude product is then purified by trituration in cold methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malononitrile group.

Oxidation and Reduction Reactions: The oxo group can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Solvents: Ethanol is frequently used as a solvent for these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the malononitrile moiety.

Scientific Research Applications

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions, including:

- Substitution Reactions : The malononitrile moiety allows for nucleophilic substitutions.

- Oxidation and Reduction Reactions : The oxo group can undergo oxidation and reduction under specific conditions.

Pharmaceutical Research

Research has indicated potential biological activities for this compound, making it a candidate for drug development. For example:

- Antimicrobial Activity : Studies have shown that derivatives of malononitrile exhibit significant antibacterial and antifungal properties. In vitro tests demonstrated that certain derivatives had minimal inhibitory concentrations (MICs) indicating their effectiveness against various pathogens .

- Antitumor Activity : The compound has been explored in the context of anticancer research. Specific derivatives demonstrated varying degrees of activity against cancer cell lines, suggesting that modifications to the phenyl ring can enhance efficacy .

Material Science

In material science, 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is utilized to develop new materials with tailored properties. Its unique chemical structure allows it to be integrated into polymers and other materials to impart specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Nature investigated a series of compounds derived from malononitrile, including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives achieving MIC values as low as 4 µg/mL .

Case Study 2: Antitumor Research

Research conducted on various derivatives showcased their potential as anticancer agents. The study found that structural modifications significantly influenced the antitumor activity against cell lines such as HCT-116 and HepG-2, with some compounds exhibiting promising results .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile involves its interaction with molecular targets through its functional groups. The oxo and malononitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its use in research and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-(2-Oxo-2-phenylethyl)malononitrile

- Structure : Replaces the 4-methoxyphenyl group with a phenyl ring.

- Synthesis: Prepared via KOH-mediated reaction of phenacyl bromide and malononitrile in ethanol (85% yield) .

- Properties :

2-(2-((4-Methoxyphenyl)thio)ethyl)malononitrile

- Structure : Thioether linkage (–S–) instead of the ketone oxygen.

- Synthesis : Ring-opening reaction of cyclopropane-1,1-dicarbonitrile with p-thiocresol in DMSO (85% yield) .

- Properties :

- Key difference : The thioether group reduces polarity, impacting reactivity in nucleophilic additions.

2-[1-(4-Methoxyphenyl)ethylidene]malononitrile

- Structure : Ethylidene (CH₃–C=) group instead of oxoethyl.

- Synthesis: Condensation of 4-methoxyacetophenone with malononitrile .

- Properties :

- Key difference : The ethylidene group enables π-conjugation, altering electronic properties for applications in optoelectronics.

Functional Group Variants

Diethyl 2-Methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate

- Structure : Malonate ester (COOEt) instead of nitrile (CN).

- Synthesis : Cu(OAc)₂-catalyzed oxidative coupling (85% yield) .

- Properties :

- Physical state: White solid (mp 81.8–82.4°C).

- Reactivity: Esters are less reactive than nitriles in cyclization reactions.

- Key difference : The ester group shifts reactivity toward hydrolysis or transesterification.

2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile

Physicochemical and Reactivity Comparison

*Estimated based on structural similarity.

Biological Activity

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a malononitrile moiety and an oxo group attached to a 4-methoxyphenyl ethyl group, which may influence its reactivity and biological activity. The presence of the methoxy group can enhance lipophilicity, potentially affecting cellular permeability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with malononitrile groups have shown effectiveness against various bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Studies on related compounds report MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Mechanism of Action: The malononitrile group is believed to interact with bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies that assess its effects on human cancer cell lines.

Case Studies:

- Cell Line Studies: The compound was tested against several human cancer cell lines, including MCF7 (breast cancer) and HCT-116 (colon cancer). Results indicated that it could induce apoptosis in these cells, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights: Molecular docking studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as farnesyltransferase .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| 2-(2-Oxo-2-phenylethyl)malononitrile | Moderate | Low | Lacks methoxy substituent |

| 2-(2-Oxo-2-(4-chlorophenyl)ethyl)malononitrile | High | Moderate | Chlorine substituent affects reactivity |

| 2-(2-Oxo-2-(4-nitrophenyl)ethyl)malononitrile | Low | High | Nitro group enhances cytotoxicity |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Nucleophilic Substitution: The malononitrile group can undergo nucleophilic attack, leading to the formation of more reactive intermediates that interact with cellular components.

- Oxidative Stress Induction: The oxo group may contribute to the generation of reactive oxygen species (ROS), promoting apoptosis in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile?

Answer:

The compound can be synthesized via nucleophilic ring-opening reactions of cyclopropane derivatives. For example, reacting cyclopropane-1,1-dicarbonitrile with p-thiocresol in DMSO under basic conditions (potassium tert-butoxide) yields the target compound in 85% purity after column chromatography (pentane/ethyl acetate = 3:1) . Key steps include:

- Reaction conditions : Ambient temperature (22°C), 30-minute stirring.

- Workup : Extraction with diethyl ether, brine washing, and MgSO₄ drying.

- Characterization : ¹H/¹³C NMR confirms structure (e.g., δ 7.37 ppm for aromatic protons, δ 160.1 ppm for carbonyl) .

Basic: How is this compound characterized structurally?

Answer:

X-ray crystallography and NMR are primary methods. Crystallographic data (monoclinic, P2₁/n space group, a = 11.9010 Å, b = 6.4898 Å, c = 14.4248 Å, β = 100.141°) confirm molecular geometry, including bond lengths and angles . NMR assignments (e.g., δ 3.81 ppm for the methoxy group) align with electronic environments of functional groups .

Basic: What are common reactivity patterns of this malononitrile derivative?

Answer:

The compound undergoes nucleophilic additions at the electrophilic cyclopropane or ketone moiety. For instance:

- Thiophenolate addition : Reacts with thiophenolates to form thioether derivatives via ring-opening .

- Hydrogen bonding : Crystal packing is stabilized by C–H···N and C–H···π interactions, influencing solubility and reactivity .

Advanced: How can computational methods resolve contradictions in structural assignments?

Answer:

Conflicting structural data (e.g., misassigned spirocyclic vs. open-chain forms) can be resolved via DFT calculations and Hirshfeld surface analysis. For example, Dyachenko et al. revised a related structure using X-ray data and computational validation to correct bond connectivity . Key steps:

- Compare computed vs. experimental NMR/IR spectra.

- Validate hydrogen-bonding networks against crystallographic data .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

Slow evaporation of solvent mixtures (e.g., ethyl acetate/petroleum ether) promotes single-crystal growth . Parameters to optimize:

- Solvent polarity : Adjust to balance solubility and nucleation.

- Temperature : Controlled cooling (e.g., 298 K to 278 K) reduces disorder .

- Additives : Use seeding or co-crystallization agents to stabilize lattice interactions .

Advanced: How does the crystal packing influence physicochemical properties?

Answer:

The monoclinic P2₁/n structure exhibits columns propagated by C–H···N interactions along the b-axis, affecting:

- Thermal stability : Stronger intermolecular forces correlate with higher melting points.

- Solubility : Polar solvents disrupt columnar packing, enhancing dissolution .

Advanced: How can regioselectivity in reactions be controlled?

Answer:

Regioselectivity in nucleophilic additions depends on:

- Electrophilicity : The ketone carbonyl is more reactive than the malononitrile group.

- Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) direct attack to less hindered sites.

- Solvent : Polar aprotic solvents (e.g., DMSO) stabilize transition states for ketone reactivity .

Advanced: What analytical techniques validate synthetic intermediates?

Answer:

- LC-MS : Monitors reaction progress by tracking molecular ion peaks (e.g., m/z 214.22 for [M+H]⁺).

- TGA/DSC : Assess thermal stability (decomposition onset >200°C).

- SC-XRD : Resolves ambiguities in stereochemistry .

Advanced: How can synthetic byproducts be minimized?

Answer:

- Purification : Column chromatography (silica gel, pentane/ethyl acetate) removes unreacted starting materials.

- Reaction optimization : Lower temperature (e.g., 0°C) reduces side reactions like hydrolysis.

- Catalysis : Use phase-transfer catalysts to enhance selectivity .

Advanced: What are applications in materials science?

Answer:

The compound’s electron-deficient malononitrile group makes it a candidate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.